Ethyl 3-(3-(4-fluorobenzyl)-6,10-dimethyl-8-oxo-2,3,4,8-tetrahydrochromeno[6,7-e][1,3]oxazin-7-yl)propanoate
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Overview
Description
ETHYL 3-{3-[(4-FLUOROPHENYL)METHYL]-6,10-DIMETHYL-8-OXO-2H,3H,4H,8H-CHROMENO[6,7-E][1,3]OXAZIN-7-YL}PROPANOATE is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a chromeno[6,7-e][1,3]oxazin scaffold, which is a fused heterocyclic system, and is substituted with a fluorophenyl group, making it a subject of interest in medicinal chemistry and synthetic organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 3-{3-[(4-FLUOROPHENYL)METHYL]-6,10-DIMETHYL-8-OXO-2H,3H,4H,8H-CHROMENO[6,7-E][1,3]OXAZIN-7-YL}PROPANOATE typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the formation of the oxazole ring as a key step. The process begins with the reaction of 3-oxopentanoic acid methyl ester and 3-hydroxyacetophenone, followed by cyclization and subsequent functional group modifications to introduce the fluorophenyl and ethyl propanoate groups .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
ETHYL 3-{3-[(4-FLUOROPHENYL)METHYL]-6,10-DIMETHYL-8-OXO-2H,3H,4H,8H-CHROMENO[6,7-E][1,3]OXAZIN-7-YL}PROPANOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The fluorophenyl group can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups at the fluorophenyl moiety.
Scientific Research Applications
ETHYL 3-{3-[(4-FLUOROPHENYL)METHYL]-6,10-DIMETHYL-8-OXO-2H,3H,4H,8H-CHROMENO[6,7-E][1,3]OXAZIN-7-YL}PROPANOATE has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as a triple-acting PPARα, -γ, and -δ agonist.
Biological Studies: It can be used to study the interactions of heterocyclic compounds with biological targets, providing insights into their mechanisms of action.
Industrial Chemistry: The compound’s reactivity and functional groups make it useful in the synthesis of other complex molecules and materials.
Mechanism of Action
The mechanism of action of ETHYL 3-{3-[(4-FLUOROPHENYL)METHYL]-6,10-DIMETHYL-8-OXO-2H,3H,4H,8H-CHROMENO[6,7-E][1,3]OXAZIN-7-YL}PROPANOATE involves its interaction with specific molecular targets. As a triple-acting PPARα, -γ, and -δ agonist, it binds to these nuclear receptors, modulating gene expression and influencing metabolic pathways . This can result in various physiological effects, including regulation of lipid metabolism, glucose homeostasis, and anti-inflammatory responses.
Comparison with Similar Compounds
Similar Compounds
3-(2-Ethyl-4-{2-[2-(4-fluorophenyl)-5-methyloxazol-4-yl]ethoxy}phenyl)propanoic acid: Another compound with a similar structure and function as a PPAR agonist.
Indole Derivatives: Compounds containing the indole nucleus, which also exhibit diverse biological activities and potential therapeutic applications.
Uniqueness
ETHYL 3-{3-[(4-FLUOROPHENYL)METHYL]-6,10-DIMETHYL-8-OXO-2H,3H,4H,8H-CHROMENO[6,7-E][1,3]OXAZIN-7-YL}PROPANOATE is unique due to its specific combination of a chromeno[6,7-e][1,3]oxazin scaffold and a fluorophenyl group, which imparts distinct chemical and biological properties. Its ability to act as a triple-acting PPAR agonist sets it apart from other similar compounds, making it a valuable molecule for research and potential therapeutic applications.
Properties
Molecular Formula |
C25H26FNO5 |
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Molecular Weight |
439.5 g/mol |
IUPAC Name |
ethyl 3-[3-[(4-fluorophenyl)methyl]-6,10-dimethyl-8-oxo-2,4-dihydropyrano[3,2-g][1,3]benzoxazin-7-yl]propanoate |
InChI |
InChI=1S/C25H26FNO5/c1-4-30-22(28)10-9-20-15(2)21-11-18-13-27(12-17-5-7-19(26)8-6-17)14-31-23(18)16(3)24(21)32-25(20)29/h5-8,11H,4,9-10,12-14H2,1-3H3 |
InChI Key |
UJPAAHSWJDZIJO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCC1=C(C2=C(C(=C3C(=C2)CN(CO3)CC4=CC=C(C=C4)F)C)OC1=O)C |
Origin of Product |
United States |
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